rac 8alpha-[Delta-5(10)]-Norgestrel
CAS No.: 5541-87-7
Cat. No.: VC0123247
Molecular Formula: C21H28O2
Molecular Weight: 312.453
* For research use only. Not for human or veterinary use.
![rac 8alpha-[Delta-5(10)]-Norgestrel - 5541-87-7](/images/no_structure.jpg)
Specification
CAS No. | 5541-87-7 |
---|---|
Molecular Formula | C21H28O2 |
Molecular Weight | 312.453 |
IUPAC Name | (8S,9S,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |
Standard InChI | InChI=1S/C21H28O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,17-19,23H,3,5-13H2,1H3/t17-,18+,19+,20+,21+/m1/s1 |
Standard InChI Key | QCMLVDXPKCBMFQ-SYAJIYQZSA-N |
SMILES | CCC12CCC3C(C1CCC2(C#C)O)CCC4=C3CCC(=O)C4 |
Introduction
Chemical Identification and Properties
Structural Identification
rac 8alpha-[Delta-5(10)]-Norgestrel is formally identified by its Chemical Abstracts Service (CAS) registry number 5541-87-7. The compound possesses a complex steroid structure with specific stereochemistry. According to chemical database records, its molecular formula is C21H28O2, corresponding to a molecular weight of 312.4 g/mol . The compound belongs to the family of synthetic progestins, which are compounds designed to mimic the effects of the natural hormone progesterone.
Systematic Nomenclature
The full IUPAC name of the compound is (8S,9S,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one . This systematic name provides detailed information about the stereochemical configuration and structural arrangement of the molecule. The compound is also identified by its InChIKey QCMLVDXPKCBMFQ-SYAJIYQZSA-N, which serves as a unique identifier in various chemical databases .
Stereochemistry
The stereochemistry of rac 8alpha-[Delta-5(10)]-Norgestrel is particularly important for understanding its biological activity. The compound contains multiple chiral centers, specifically at positions 8, 9, 13, 14, and 17 of the steroid nucleus, as indicated in its IUPAC name . The "rac" prefix indicates that the compound exists as a racemic mixture, containing equal amounts of both stereoisomers. This is significant because in many steroid hormones and their synthetic analogs, the biological activity is often associated with specific stereoisomers.
Molecular Structure and Representation
Structural Formula
The molecular structure of rac 8alpha-[Delta-5(10)]-Norgestrel features a tetracyclic ring system characteristic of steroid compounds. The structure includes a cyclopentane ring fused to a phenanthrene system, with specific functional groups at key positions. The compound contains a ketone group at position 3 and a hydroxyl group at position 17, along with an ethynyl (acetylenic) group also at position 17 . These functional groups contribute significantly to the compound's biological activity.
Chemical Representation
For chemical database purposes and computational analysis, the compound can be represented using various notations. Its SMILES notation is CC[C@]12CC[C@H]3C@@HCCC4=C3CCC(=O)C4, which encodes both the connectivity and stereochemistry of the molecule . The complete InChI representation is InChI=1S/C21H28O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,17-19,23H,3,5-13H2,1H3/t17-,18+,19+,20+,21+/m1/s1 . These notations allow for unambiguous identification of the compound in chemical databases and literature.
Pharmacological Properties
Mechanism of Action
rac 8alpha-[Delta-5(10)]-Norgestrel is related to the family of synthetic progestins used in contraceptive formulations. While specific data on this particular compound is limited in the search results, related compounds like norgestrel are known to function by binding to progesterone receptors. The racemic mixture contains both dextronorgestrel and levonorgestrel, with levonorgestrel being identified as the active isomer in contraceptive applications . This binding leads to various physiological effects associated with progesterone activity.
Pharmacokinetics and Metabolism
Research Findings on Drug Interactions
CYP3A Enzyme Interaction Studies
A significant study reported in the literature examined the effects of an oral contraceptive containing ethinyloestradiol and norgestrel on intestinal and hepatic CYP3A activity. The research utilized midazolam as a probe substrate to assess these effects . The study design was a non-blinded sequential study involving nine healthy women who received intravenous midazolam and oral 15N3-midazolam on specific study days, with OvralTM administration beginning on day 5 and continuing for 10 days .
Quantitative Results of Interaction Studies
The research findings showed moderate interindividual variability in midazolam pharmacokinetics, with coefficient of variation values ranging from 26% to 46% . Table 1 summarizes the key pharmacokinetic parameters observed after intravenous administration of midazolam with and without concomitant OvralTM treatment:
Parameter | Day 0 (Control) | Day 6 (2 days OC) | Day 8 (4 days OC) | Day 14 (10 days OC) |
---|---|---|---|---|
AUC(0,∞) iv Ratio (95% CI) | - | 89% (79, 101) | 96% (85, 109) | 88% (77, 99) |
t 1⁄2,iv (h) | 3.96 (31) | 3.82 (31) | 4.01 (28) | 3.99 (37) |
CL iv (l h−1 kg−1) | 0.588 (27) | 0.663 (32) | 0.608 (27) | 0.675 (32) |
Values in parentheses represent coefficient of variation (%) .
Oral Administration Results
The study also evaluated the effects of OvralTM on the pharmacokinetics of orally administered midazolam. Table 2 presents the key parameters observed after oral administration:
Parameter | Day 0 (Control) | Day 6 (2 days OC) | Day 8 (4 days OC) | Day 14 (10 days OC) |
---|---|---|---|---|
AUC(0,∞) oral Ratio (95% CI) | - | 101% (82, 125) | 105% (85, 130) | 114% (92, 141) |
Cmax Ratio (95% CI) | - | 87% (66, 115) | 93% (70, 122) | 118% (90, 156) |
tmax (h) | 1.53 | 1.66 | 1.63 | 1.13 |
Values in parentheses represent coefficient of variation (%) or confidence intervals as indicated .
Chemical Synthesis and Production
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume